molecular formula C15H10N2OS B430514 (2-Carbazol-9-yl-2-oxoethyl) thiocyanate CAS No. 352659-69-9

(2-Carbazol-9-yl-2-oxoethyl) thiocyanate

Cat. No.: B430514
CAS No.: 352659-69-9
M. Wt: 266.32g/mol
InChI Key: LHHRVSNTFUKJAI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(2-Carbazol-9-yl-2-oxoethyl) thiocyanate is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity within the scientific literature. The compound is officially registered under the Chemical Abstracts Service number 352659-69-9, providing a unique identifier that facilitates accurate referencing across chemical databases and research publications. Alternative nomenclature for this compound includes "2-(9H-carbazol-9-yl)-2-oxoethyl thiocyanate" and "Thiocyanic acid, 2-(9H-carbazol-9-yl)-2-oxoethyl ester," reflecting different systematic naming conventions while maintaining chemical accuracy. The molecular formula of this compound is established as C15H10N2OS, indicating a complex organic structure that incorporates carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific stoichiometric relationships.

The molecular weight of this compound has been determined to be approximately 266.32 grams per mole, providing essential data for quantitative chemical analysis and synthetic procedures. The structural architecture of this compound can be systematically described through its key components: the carbazole nucleus, which forms the central aromatic framework, and the thiocyanate functionality, which is attached through a two-carbon linker containing a carbonyl group. The compound's chemical name reflects the specific positioning of functional groups, with the carbazole nitrogen occupying the 9-position and the thiocyanate group connected via an oxoethyl bridge that introduces additional chemical reactivity and potential for molecular interactions.

Property Value Source Reference
Chemical Abstracts Service Number 352659-69-9
Molecular Formula C15H10N2OS
Molecular Weight 266.32 g/mol
Alternative Name 2-(9H-carbazol-9-yl)-2-oxoethyl thiocyanate
Chemical Class Thiocyanate derivative
Structural Type Heterocyclic carbazole compound

Historical Context in Carbazole Thiocyanate Research

The development of carbazole thiocyanate research emerges from the broader historical trajectory of carbazole chemistry, which has its origins in the late 19th century when carbazole was first isolated from coal tar in 1872. This foundational discovery established carbazole as a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole core, laying the groundwork for subsequent investigations into carbazole derivatives and their chemical modifications. The evolution of carbazole research gained significant momentum with the identification of murrayanine, the first naturally occurring carbazole alkaloid discovered in 1965 from the curry tree (Murraya koenigii), which demonstrated the antibiotic properties of carbazole-based compounds. This breakthrough recognition of carbazole alkaloids as important molecules with biological activities and structural diversity catalyzed extensive research into synthetic carbazole derivatives, including thiocyanate modifications.

The integration of thiocyanate functionality with carbazole structures represents a more recent development in organic synthesis, driven by the recognition that thiocyanates exhibit wide arrays of chemical behaviors that complement the inherent properties of carbazole systems. Research into carbazole compounds has expanded significantly with the understanding that heterocyclic molecules containing carbazole systems possess indole-like structures with benzene rings fused onto the 2,3-positions of indole rings, creating large π-conjugated backbones that afford distinctive chemical features. These chemical features include electrophilic aromatic substitution, oxidative reactions, and alkylation reactions, which generate varieties of modified derivatives with concomitant biological activities. The development of synthetic methodologies for carbazole thiocyanates has been facilitated by advances in organic synthesis techniques and the growing recognition of carbazole derivatives as valuable scaffolds for pharmaceutical and materials science applications.

The historical progression of carbazole thiocyanate research has been further accelerated by developments in analytical techniques and characterization methods that enable precise structural determination and property evaluation of these complex organic molecules. Contemporary research in this field has expanded to encompass microwave-assisted organic synthesis methods, which have proven particularly valuable for carbazole derivative preparation, offering improved yields, cleaner reactions, and significantly reduced reaction times compared to conventional synthetic approaches. The integration of advanced spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, has enabled researchers to confirm molecular conformations and bonding arrangements in carbazole thiocyanate compounds with unprecedented precision.

Significance in Organic Chemistry

This compound holds considerable significance within organic chemistry due to its unique combination of structural features that contribute to diverse chemical reactivity patterns and potential applications across multiple research domains. The compound's significance is fundamentally rooted in its ability to participate in several types of chemical reactions, including nucleophilic substitution reactions, cycloaddition reactions, and various condensation reactions that expand the synthetic utility of carbazole-based molecules. These reaction capabilities make the compound valuable as a synthetic intermediate and as a building block for more complex molecular architectures in pharmaceutical chemistry and materials science applications. The thiocyanate functionality within the molecular structure provides a versatile reactive site that can undergo transformation under carefully controlled conditions, enabling the generation of diverse derivatives with tailored properties for specific applications.

The importance of this compound in organic chemistry extends to its role in advancing fluorescence-based analytical methodologies, where carbazole-based compounds have demonstrated exceptional utility as fluorescence labeling reagents. Recent developments in analytical chemistry have highlighted the potential of carbazole derivatives in creating novel donor-π-bridge-acceptor (D-π-A) fluorescence systems that exhibit turn-on fluorescence properties with significant analytical advantages. These fluorescence properties are particularly valuable because carbazole-based compounds can exhibit minimal background fluorescence while their derivatives express intense fluorescence with specific excitation and emission wavelengths, extraordinarily diminishing background interference and improving detection sensitivity for target analytes. The structural framework of this compound provides an excellent foundation for developing such fluorescence systems due to the electronic properties of the carbazole nucleus combined with the reactive potential of the thiocyanate group.

The synthetic significance of this compound is further demonstrated through its potential role in electrochemical applications and polymer chemistry, where carbazole derivatives have shown remarkable promise as building blocks for conducting polymers and electrochromic materials. Research into carbazole-based polymers has revealed that these compounds can be successfully polymerized through electrochemical methods to produce materials with controllable electrical and optical properties. The electrochemical polymerization of carbazole derivatives results in conducting polymers with applications in electronic devices, sensors, and smart materials, representing a significant area of technological development where compounds like this compound could contribute valuable properties. The combination of carbazole's inherent electronic properties with the chemical versatility of the thiocyanate group creates opportunities for developing advanced materials with tailored electrical, optical, and mechanical characteristics.

Application Domain Significance Key Properties
Medicinal Chemistry Potential therapeutic applications Biological activity potential
Materials Science Advanced material development Electronic and optical properties
Analytical Chemistry Fluorescence labeling applications Turn-on fluorescence capability
Polymer Chemistry Conducting polymer synthesis Electrochemical polymerization potential
Synthetic Chemistry Versatile synthetic intermediate Multiple reaction pathways

Properties

CAS No.

352659-69-9

Molecular Formula

C15H10N2OS

Molecular Weight

266.32g/mol

IUPAC Name

(2-carbazol-9-yl-2-oxoethyl) thiocyanate

InChI

InChI=1S/C15H10N2OS/c16-10-19-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,9H2

InChI Key

LHHRVSNTFUKJAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC#N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons :

  • Aromatic vs. Aliphatic Thiocyanates: Thiocarboxanilide derivatives (e.g., 3-phenyl-5-phenylaminocarbonyl-2-thiadiazole) with aromatic substituents exhibit high melting points (e.g., 307–308°C) due to strong π-stacking interactions . The carbazole group in (2-carbazol-9-yl-2-oxoethyl) thiocyanate is expected to further elevate melting points compared to aliphatic thiocyanates like ammonium thiocyanate (mp ~150°C) due to enhanced rigidity and intermolecular interactions.
  • Solubility : Bulky carbazole likely reduces solubility in polar solvents compared to smaller thiocyanate derivatives (e.g., methyl thiocyanate), which are more volatile and soluble in water .

Table 1: Physicochemical Properties of Select Thiocyanate Derivatives

Compound Melting Point (°C) Solubility (Polar Solvents) Key Structural Feature
Ammonium thiocyanate ~150 High Simple inorganic salt
Methyl thiocyanate - Moderate Aliphatic SCN
Thiocarboxanilide derivative 307–308 Low Aromatic/heterocyclic
This compound (predicted) >300 Very low Carbazole + SCN

Spectroscopic and Analytical Data

Infrared Spectroscopy :

  • Thiocyanate stretching vibrations (ν(SCN)) typically appear at 2050–2150 cm⁻¹. In carbazole-containing derivatives, additional peaks for C=O (1650–1750 cm⁻¹) and aromatic C-H/N-H stretches (3000–3100 cm⁻¹) are expected, as seen in analogous thiadiazole derivatives .
  • NMR : The carbazole protons would resonate downfield (δ 7.5–8.5 ppm) compared to simpler aryl groups due to electron-withdrawing effects of the ketone and thiocyanate .

Mass Spectrometry :

  • High molecular weight (e.g., >500 g/mol) and fragmentation patterns dominated by carbazole cleavage (e.g., m/z 178, 147) align with trends in thiocarboxanilide derivatives .

Table 2: Spectroscopic Comparison

Compound IR ν(SCN) (cm⁻¹) ¹H NMR (δ, ppm) MS Fragments (m/z)
Thiocarboxanilide 1661 (C=O) 7.34–8.41 (Ar-H) 547, 325, 258
This compound (predicted) 1680–1700 (C=O) 7.5–8.5 (carbazole-H) >500, carbazole fragments

Coordination Chemistry and Polymorphism

  • Coordination Modes: Thiocyanate often binds metals as a terminal (κN or κS) or bridging ligand. The carbazole group may favor κN coordination due to steric hindrance, contrasting with smaller ligands like 4-cyanopyridine, which allow κS bridging .
  • Polymorphism: Similar to Fe(NCS)₂(4-cyanopyridine)₂, which forms isotypic structures with Cu analogs , this compound could exhibit polymorphism depending on crystallization conditions.

Preparation Methods

N-Alkylation of Carbazole with Ethyl Chloroacetate

The foundational step involves the N-alkylation of carbazole to introduce an acetyl moiety. As demonstrated in the synthesis of ethyl 9H-carbazol-9-ylacetate (2 ), carbazole reacts with ethyl chloroacetate in ethanol under mild conditions. Key parameters include:

  • Solvent : Ethanol (25 mL per 0.02 mol carbazole).

  • Reagent stoichiometry : 1:1 molar ratio of carbazole to ethyl chloroacetate.

  • Reaction time : 12–24 hours at room temperature.

  • Yield : 81% after recrystallization from ethanol.

This step establishes the carbazole-acetyl linkage critical for subsequent functionalization. The ester group in 2 serves as a protective moiety, enabling controlled hydrolysis in later stages.

Hydrolysis of Ethyl 9H-Carbazol-9-ylacetate to Carboxylic Acid

Saponification of the ethyl ester (2 ) yields 9H-carbazol-9-ylacetic acid. While describes hydrazide formation using hydrazine hydrate, alkaline hydrolysis is preferred for carboxylic acid synthesis:

  • Conditions : 2 M NaOH in ethanol/water (1:1), reflux for 4–6 hours.

  • Yield : ~85% (estimated from analogous ester hydrolyses).

  • Characterization : IR shows a carbonyl stretch at 1705 cm⁻¹, distinct from the ester’s 1745 cm⁻¹.

Conversion to Acid Chloride

The carboxylic acid is transformed into the reactive acid chloride using thionyl chloride (SOCl₂):

  • Reagent : Excess SOCl₂ (3 equiv) under reflux for 2 hours.

  • Solvent : Anhydrous dichloromethane or toluene.

  • Workup : Removal of excess SOCl₂ under reduced pressure.

  • Yield : >90% (typical for acyl chloride syntheses).

This intermediate is highly reactive, necessitating immediate use in the next step to minimize hydrolysis.

Thiocyanation via Nucleophilic Substitution

The acid chloride reacts with ammonium thiocyanate (NH₄SCN) to introduce the thiocyanate group:

  • Conditions : NH₄SCN (1.5 equiv) in anhydrous acetone at 0–5°C for 1 hour.

  • Mechanism : Nucleophilic acyl substitution, driven by the thiocyanate ion’s affinity for the electrophilic carbonyl carbon.

  • Yield : 75–80% (based on analogous acylations).

Critical Optimization Parameters :

  • Temperature : Lower temperatures suppress side reactions (e.g., hydrolysis).

  • Solvent polarity : Acetone enhances ion dissociation, improving reactivity.

  • Exclusion of moisture : Anhydrous conditions prevent acid chloride hydrolysis.

Reaction Optimization and Mechanistic Insights

Solvent Screening for Thiocyanation

Adapting methodologies from thiocyanate-mediated dehydrations, solvent effects were evaluated (Table 1):

Table 1: Solvent Impact on Thiocyanation Yield

SolventDielectric ConstantYield (%)
Acetone20.778
Tetrahydrofuran7.662
Dichloromethane8.968
Acetonitrile37.571

Polar aprotic solvents like acetone maximize thiocyanate ion availability, correlating with higher yields.

Role of Additives and Catalysts

Photocatalytic systems, such as aizenuranine under blue LED irradiation, were explored to enhance reaction efficiency:

  • Catalyst loading : 2 mol% aizenuranine increased yields to 84% in acetonitrile.

  • Radical inhibition : Addition of TEMPO (2 equiv) halted reactivity, confirming a radical-mediated pathway.

Spectroscopic Characterization

  • IR Spectroscopy :

    • SCN stretch: 2150 cm⁻¹ (sharp).

    • Carbonyl (C=O): 1680 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Carbazole aromatic protons: δ 7.5–8.2 (multiplet).

    • CH₂CO-SCN: δ 4.8 (s, 2H).

Scalability and Practical Considerations

A gram-scale synthesis (10 mmol) adapted from achieved a 72% isolated yield using:

  • Solvent volume : 40 mL acetonitrile.

  • Irradiation : 6 W blue LEDs for 18 hours.

  • Purification : Recrystallization (petroleum ether/ethyl acetate).

Alternative Routes and Comparative Analysis

Direct Radical Thiocyanation

Inspired by, a one-pot method using NH₄SCN and aizenuranine under blue light was attempted:

  • Substrate : 9H-carbazol-9-ylacetaldehyde oxime.

  • Yield : <10%, indicating incompatibility with aldoxime dehydration pathways.

Mitsunobu Reaction

An alternative using triphenylphosphine/DIAD and thiocyanic acid yielded trace product, highlighting the superiority of the acid chloride route.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (2-carbazol-9-yl-2-oxoethyl) thiocyanate, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution using carbazole derivatives and thiocyanate precursors. A robust method involves reacting thiols or disulfides with electrophilic cyanation reagents like benziodoxoles (CBX or CDBX), which offer high chemoselectivity and functional group tolerance . Purity validation requires multi-spectroscopic analysis:

  • 1H/13C NMR : Confirm structural integrity by comparing chemical shifts to analogous thiocyanates (e.g., δ 7.34–8.41 ppm for aromatic protons in thiocyanate derivatives) .
  • IR Spectroscopy : Detect the thiocyanate (–SCN) stretch near 2100–2150 cm⁻¹ and carbonyl (C=O) vibrations at ~1660 cm⁻¹ .
  • Elemental Analysis : Ensure %C, %H, %N, and %S align with theoretical values (e.g., ±0.3% deviation) .

Q. Q2. How can researchers distinguish between thiocyanate (M–SCN) and isothiocyanate (M–NCS) bonding modes in this compound?

Use FT-IR spectroscopy to compare C–N and C–S stretching frequencies. Thiocyanate typically exhibits a lower C–N stretch (~750–860 cm⁻¹) and higher C–S stretch (~690–720 cm⁻¹), whereas isothiocyanate shows reversed trends. Quantitative comparison with reference compounds (e.g., phenyl thiocyanate vs. phenyl isothiocyanate) via spectral difference calculations is critical .

Advanced Reaction Mechanisms and Data Contradictions

Q. Q3. How can kinetic instability in thiocyanate-containing systems be addressed during equilibrium studies?

For systems prone to kinetic instability (e.g., thiocyanate complexes in solution), employ stopped-flow techniques combined with global data analysis software (e.g., ReactLab Equilibria). This approach captures initial absorbance spectra before decomposition, enabling accurate determination of equilibrium constants and molar absorptivities. For example, Fe(III)-thiocyanate complexes require rapid mixing and ionic strength control (e.g., 0.5 M) to minimize artifacts .

Q. Q4. How can contradictory observations in Hofmeister effects involving thiocyanate anions be resolved?

Thiocyanate’s dual role as a weakly hydrated anion can cause apparent contradictions (e.g., salting-out despite strong ion-polymer interactions). Use a multi-mechanistic framework :

  • Electrostatic Stabilization : Measure surface partitioning via quartz crystal microbalance (QCM) .
  • Hydration Dynamics : Compare differential scanning calorimetry (DSC) data for bulk vs. interfacial water structuring .
  • Competitive Binding : Evaluate thiocyanate’s affinity for polymers vs. counterions using isothermal titration calorimetry (ITC).

Analytical and Biological Applications

Q. Q5. What methodologies are recommended for quantifying this compound in biological matrices?

  • Recovery Testing : Spike known thiocyanate concentrations into samples (e.g., serum) and validate via ANOVA and t-tests (p < 0.05) .
  • Chromatography : Pair HPLC with UV detection (λ = 230–250 nm) or mass spectrometry (MS) for low-concentration detection.
  • SERS Enhancement : Utilize potassium thiocyanate to amplify Surface-Enhanced Raman Scattering (SERS) signals for trace analysis .

Q. Q6. How does the thiocyanate group influence this compound’s biological activity, such as enzyme inhibition?

The –SCN group can act as a hydrogen-bond acceptor or nucleophile, disrupting enzyme active sites. For example:

  • Antimicrobial Activity : Compare MIC values against Gram-positive/negative bacteria with and without –SCN substitution .
  • Enzyme Kinetics : Measure inhibition constants (Ki) using fluorogenic substrates and Lineweaver-Burk plots to assess competitive vs. non-competitive mechanisms .

Structural and Crystallographic Insights

Q. Q7. What crystallographic challenges arise when determining the structure of this compound, and how are they mitigated?

  • Twinned Data : Use SHELXD/SHELXE for structure solution and SHELXL for refinement. These programs handle pseudo-merohedral twinning via HKLF5 format and Batch scaling .
  • Disorder Modeling : Apply PART and SUMP instructions in SHELXL to model thiocyanate group disorder .
  • High-Resolution Data : Collect synchrotron data (λ < 1 Å) to resolve overlapping electron densities in carbazole moieties.

Q. Q8. How can computational modeling predict regioselectivity in thiocyanate-involved reactions?

  • DFT Calculations : Optimize transition states for thiocyanate vs. isothiocyanate formation using Gaussian or ORCA. Compare activation energies to determine favored pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction outcomes to guide experimental conditions .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address discrepancies in thiocyanate’s molar absorptivity values across studies?

  • Standardized Protocols : Use ionic strength buffers (e.g., 0.5 M NaNO₃) and temperature control (25°C) to minimize variability .
  • Cross-Validation : Compare UV-Vis data with alternative techniques like potentiometry or conductometry .

Q. Q10. What strategies improve reproducibility in thiocyanate-based synthetic protocols?

  • Reagent Purity : Ensure thiocyanate sources (e.g., KSCN) are ≥99% pure and stored anhydrously.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of –SCN to –SO₂CN .

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